molecular formula C28H29N5O B11618780 11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

Cat. No.: B11618780
M. Wt: 451.6 g/mol
InChI Key: RGQSNZLCQQFRTN-UHFFFAOYSA-N
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Description

11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide is a complex organic compound with a unique structure that combines elements of piperazine, benzimidazole, and cyanide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide involves multiple steps, typically starting with the preparation of the piperazine and benzimidazole intermediates. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar compounds to 11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide include other piperazine and benzimidazole derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.

Properties

Molecular Formula

C28H29N5O

Molecular Weight

451.6 g/mol

IUPAC Name

16-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C28H29N5O/c1-2-34-21-12-10-20(11-13-21)19-31-14-16-32(17-15-31)28-23-7-5-6-22(23)24(18-29)27-30-25-8-3-4-9-26(25)33(27)28/h3-4,8-13H,2,5-7,14-17,19H2,1H3

InChI Key

RGQSNZLCQQFRTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N

Origin of Product

United States

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